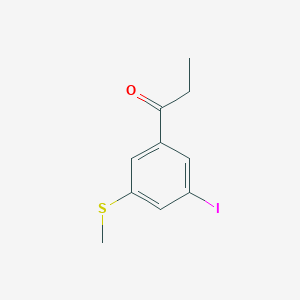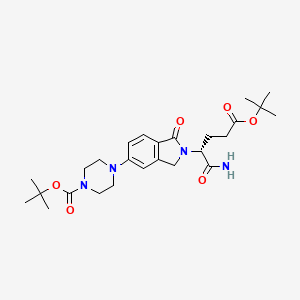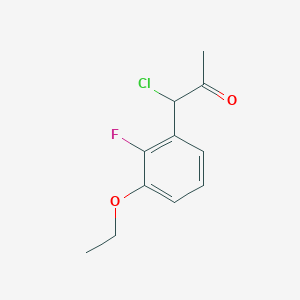
1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO2 It is a derivative of propanone, featuring a chloro group, an ethoxy group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one typically involves the reaction of 3-ethoxy-2-fluorobenzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of amides, ethers, or thioethers.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols.
Applications De Recherche Scientifique
1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various transformations. These interactions can affect biological pathways and molecular functions, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 1-Chloro-3-(3-fluorophenyl)propan-2-one
- 3-Chloro-1-(2-fluorophenyl)-1-propanone
Comparison: 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C11H12ClFO2 |
|---|---|
Poids moléculaire |
230.66 g/mol |
Nom IUPAC |
1-chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClFO2/c1-3-15-9-6-4-5-8(11(9)13)10(12)7(2)14/h4-6,10H,3H2,1-2H3 |
Clé InChI |
DLVFOLSNMOROHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1F)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


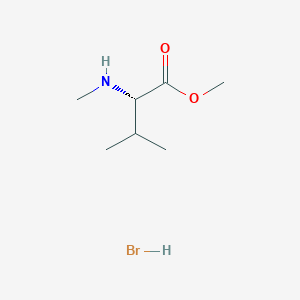
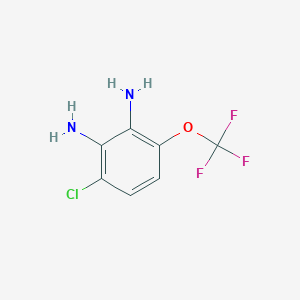


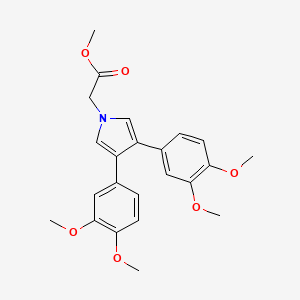

![8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate](/img/structure/B14059854.png)
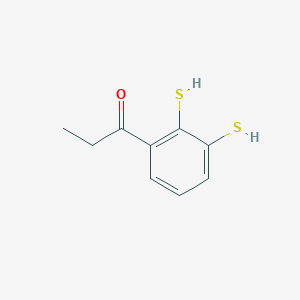

![9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B14059872.png)
